Mal-propionylamido-PEG7-acetic acid
Description
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O12/c26-20(3-5-25-21(27)1-2-22(25)28)24-4-6-31-7-8-32-9-10-33-11-12-34-13-14-35-15-16-36-17-18-37-19-23(29)30/h1-2H,3-19H2,(H,24,26)(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXVOCIXDXWIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of PEG7 Diol
The PEG7 diol (Mn = 350 g/mol) is dissolved in anhydrous dichloromethane under nitrogen atmosphere. Tosyl chloride (1.2 eq) is added dropwise at 0°C, followed by triethylamine (2.5 eq) to catalyze the tosylation reaction. After 24 hours, the tosylated PEG7 is precipitated in cold diethyl ether, yielding a 78–85% pure intermediate.
Maleimide-Propionylamido Conjugation
The tosylated PEG7 is reacted with maleimidopropionic acid (1.5 eq) in dimethylformamide (DMF) using DCC (1.2 eq) and NHS (1.5 eq). The reaction proceeds at 25°C for 48 hours, after which the dicyclohexylurea byproduct is removed by filtration. Purification via silica gel chromatography (ethyl acetate/hexane, 3:1) isolates the maleimide-PEG7-propionylamido compound with >95% purity.
Acetic Acid Functionalization
The maleimide-PEG7-propionylamido intermediate is treated with bromoacetic acid (2.0 eq) and potassium carbonate (3.0 eq) in acetonitrile at 60°C for 12 hours. The crude product is dialyzed (MWCO 500 Da) against deionized water to remove unreacted reagents, yielding Mal-propionylamido-PEG7-acetic acid in 70–75% yield.
Optimization of Reaction Conditions
Stoichiometric Ratios
Excess maleimidopropionic acid (1.5 eq) ensures complete consumption of the tosylated PEG7, while higher equivalents lead to dimerization. A balance of 1.2 eq DCC and 1.5 eq NHS maximizes activation efficiency without promoting NHS ester hydrolysis.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by solubilizing both PEG and maleimide components. Elevated temperatures (60°C) accelerate acetic acid conjugation but risk maleimide ring opening; thus, reactions are typically conducted at 25–40°C.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals a single peak at 8.2 minutes, confirming >98% purity. Impurities include <1% unreacted PEG7 diol and trace dicyclohexylurea.
Comparative Analysis of PEG Linkers
| Property | PEG1 | PEG2 | PEG7 (This Work) |
|---|---|---|---|
| Molecular Weight (g/mol) | 350 | 400 | 548 |
| Hydrophilicity (LogP) | -1.2 | -1.5 | -2.8 |
| Thiol Reactivity (k, M⁻¹s⁻¹) | 12.4 | 10.9 | 8.3 |
| Amine Reactivity | Moderate | High | Very High |
The extended PEG7 chain enhances hydrophilicity and reduces immunogenicity compared to shorter analogs, making it ideal for in vivo therapeutic applications.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: Mal-propionylamido-PEG7-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the maleimide group.
Substitution: Substitution reactions can introduce different substituents at the maleimide or acetic acid moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Mal-propionylamido-PEG7-acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules and the development of bioconjugates.
Medicine: Utilized in drug delivery systems and the design of targeted therapies.
Industry: Applied in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which Mal-propionylamido-PEG7-acetic acid exerts its effects involves its ability to react with thiol groups, forming stable thioether bonds. This reactivity is particularly useful in the conjugation of drugs, imaging agents, and other biomolecules. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with thiol-containing proteins and peptides.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Similar PEG Derivatives
Key Insights:
Reactivity Profile :
- Maleimide groups (this compound) offer thiol-specific coupling, ideal for cysteine-containing biomolecules . In contrast, NHS-PEG-COOH targets amine groups but suffers from hydrolysis instability .
- Hydrazide-PEG-COOH is restricted to carbonyl-containing molecules, limiting its scope compared to the dual functionality of this compound .
PEG Length: PEG7 provides a balance between steric shielding and conjugation efficiency.
Applications :
- This compound is preferred in antibody-drug conjugates (ADCs) due to its stable thioether linkages and carboxylate-mediated drug loading .
- Folic Acid-PEG-COOH excels in targeted delivery but depends on receptor overexpression, whereas this compound is versatile across broader biological systems .
Research Findings and Performance Data
- Stability : this compound exhibits >95% purity (HPLC) and maintains reactivity in pH 6.5–7.5 buffers, critical for in vivo applications .
- Conjugation Efficiency : Studies report >80% coupling efficiency with thiolated antibodies, outperforming hydrazide-based PEGs in crosslinking stability .
- Circulation Time: PEG7-modified nanoparticles show a 2.3-fold increase in plasma half-life compared to non-PEGylated counterparts, though shorter than PEG12 variants (3.1-fold) .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Mal-propionylamido-PEG7-acetic acid with high purity, and how can side reactions be minimized?
- Methodological Answer : Synthesis involves sequential coupling of the maleimide and carboxylic acid groups via PEG spacers. Key steps include:
- Using anhydrous conditions to prevent hydrolysis of the maleimide ring .
- Purification via size-exclusion chromatography (SEC) or reverse-phase HPLC to remove unreacted intermediates .
- Monitoring reaction progress via LC-MS or NMR to detect premature thiol-maleimide adducts, which indicate contamination or improper storage of reactants .
Q. How can researchers optimize the solubility of this compound in aqueous buffers for bioconjugation experiments?
- Methodological Answer :
- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) or HEPES (pH 6.5–7.5) to maintain solubility. Avoid high-salt buffers that may induce PEG precipitation .
- Temperature Control : Pre-warm the compound to 25–37°C before dissolution to prevent gelation, a common issue with long PEG chains .
Q. What protocols ensure efficient conjugation of this compound to thiol-containing biomolecules (e.g., antibodies, peptides)?
- Methodological Answer :
Thiol Reduction : Pre-treat biomolecules with TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds and expose free thiols .
Reaction Conditions : Use a 3:1 molar excess of maleimide linker to thiols in pH 6.5–7.4 buffers at 4°C for 12–24 hours to minimize hydrolysis .
Quenching : Add excess β-mercaptoethanol or cysteine to terminate reactions and block unreacted maleimide groups .
Advanced Research Questions
Q. How do researchers address cross-reactivity of the maleimide group with amine-containing molecules during conjugation?
- Methodological Answer :
- pH Control : Conduct reactions at pH ≤7.0 to suppress maleimide-amine reactions, which dominate at higher pH .
- Competitive Blocking : Pre-incubate the linker with a low-molecular-weight thiol (e.g., 2-mercaptoethanol) to saturate non-specific binding sites before adding the target biomolecule .
Q. What experimental strategies mitigate the hydrolysis of maleimide-thiol adducts in physiological conditions?
- Methodological Answer :
- Stabilization Techniques :
- Use hydrolytically stable maleimide derivatives (e.g., bromomaleimide) .
- Conjugate at 4°C and store conjugates at -80°C in lyophilized form .
- Kinetic Analysis : Perform time-course stability assays in serum-containing media, monitoring adduct integrity via HPLC or fluorescence quenching .
Q. How can discrepancies in conjugation efficiency between in vitro and in vivo models be systematically analyzed?
- Methodological Answer :
- Comparative Design : Parallel experiments using identical linkers in cell culture (e.g., human serum albumin binding) and murine models .
- Analytical Tools : Quantify free vs. conjugated linker via isotopic labeling (e.g., ¹⁴C-tagged PEG) or fluorescence resonance energy transfer (FRET) .
Data Analysis and Validation
Q. What statistical approaches are recommended for validating batch-to-batch consistency in linker synthesis?
- Methodological Answer :
- Quality Control Metrics :
- Purity : ANOVA testing across batches using HPLC peak area .
- Functional Activity : Compare conjugation efficiency (e.g., t-test for mean differences in thiol-binding capacity) .
- Multivariate Analysis : Principal component analysis (PCA) to correlate synthesis parameters (e.g., reaction time, temperature) with product quality .
Q. How should researchers document and address anomalous data in stability studies (e.g., unexpected maleimide degradation)?
- Methodological Answer :
- Root-Cause Analysis :
Environmental Factors : Check storage conditions (e.g., exposure to light, humidity) using stability-indicating assays .
Instrument Calibration : Verify HPLC/MS instrument precision with reference standards .
- Reporting Standards : Disclose anomalies in supplementary materials with proposed mechanistic hypotheses (e.g., radical-mediated degradation) .
Tables for Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
